molecular formula C7H11N5O2 B13131285 N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide CAS No. 860473-84-3

N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide

Cat. No.: B13131285
CAS No.: 860473-84-3
M. Wt: 197.19 g/mol
InChI Key: IZLXSLVQFMDTEX-UHFFFAOYSA-N
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Description

N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide (CAS 860473-84-3) is a chemical compound with the molecular formula C7H11N5O2 and a molecular weight of 197.19 g/mol . This acetamide-substituted 1,3,5-triazine derivative is related to a class of compounds known for their diverse applications in scientific research, particularly in the development of agrochemicals. Triazine derivatives are extensively explored as herbicides and plant growth regulators . The specific structure of this compound, featuring an ethylamino substituent and a 4-oxo group on the triazine ring, makes it a valuable intermediate for researchers working on the synthesis of novel chiral bicyclic amino triazines and other complex molecules with potential biological activity . As a building block in medicinal and agrochemical chemistry, it enables the investigation of structure-activity relationships and the development of new active substances. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can find detailed product information, including safety data, for their experimental planning .

Properties

CAS No.

860473-84-3

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

N-[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]acetamide

InChI

InChI=1S/C7H11N5O2/c1-3-8-5-10-6(9-4(2)13)12-7(14)11-5/h3H2,1-2H3,(H3,8,9,10,11,12,13,14)

InChI Key

IZLXSLVQFMDTEX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of ethylamine with cyanoacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Analogues in Triazine Chemistry

a. (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine ()

  • Core Structure : 1,3,5-Triazine.
  • Substituents: Dimethylamino at position 2, styryl at position 4.
  • Key Differences: The dimethylamino group enhances electron-donating properties compared to the ethylamino group in the target compound.
  • Applications : Used as an intermediate for fluorescent dyes or optoelectronic materials.
  • Synthesis : Confirmed via HRMS and FT-IR, similar to the target compound .

b. (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide ()

  • Core Structure : 1,3,5-Triazine.
  • Substituents: Dimethylamino at position 4, styryl at position 6, acetamide at position 2.
  • Key Differences: The dimethylamino group at position 4 (vs. ethylamino at position 6 in the target) creates distinct electronic effects. The styryl group may reduce solubility compared to the target’s simpler ethylamino group.
  • Applications : Intermediate for triazine-based polymers or bioactive molecules.
Acetamide Derivatives with Heterocyclic Cores

a. N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()

  • Core Structure: Thiazolidinone fused with coumarin.
  • Substituents : Coumarin-7-yloxy and arylidene groups.
  • The acetamide is part of a larger, rigid structure compared to the triazine-based target.
  • Synthesis : Involves mercaptoacetic acid and ZnCl₂ under reflux, differing from triazine condensation methods .

b. Goxalapladib ()

  • Core Structure : 1,8-Naphthyridine.
  • Substituents : Trifluoromethyl biphenyl, piperidinyl, and methoxyethyl groups.
  • Key Differences : The naphthyridine core and extensive fluorination enhance metabolic stability and target specificity (e.g., atherosclerosis treatment). The acetamide here connects complex pharmacophores, unlike the simpler triazine-acetamide linkage in the target.
  • Molecular Weight : 718.80 (vs. ~210–250 for triazine derivatives), highlighting its complexity .
Comparative Data Table
Compound Core Structure Key Substituents Molecular Weight* Applications Synthesis Highlights
Target Compound 1,3,5-Triazin-2-yl Ethylamino (C6), Acetamide (C2) ~210 Intermediate Condensation, acetylation
Compound 1 1,3,5-Triazin-2-yl Dimethylamino (C2), Styryl (C6) ~280 Optoelectronic intermediates Styryl incorporation, NMR confirmation
Compound Thiazolidin-3-yl Coumarin-7-yloxy, Arylidene ~400 Antimicrobial candidates Reflux with ZnCl₂
Goxalapladib () 1,8-Naphthyridin-1-yl Trifluoromethyl biphenyl, Piperidinyl 718.80 Atherosclerosis therapy Multi-step functionalization
Research Findings and Implications
  • Reactivity: Triazine derivatives with ethylamino groups (target) exhibit nucleophilic reactivity at the exocyclic amine, suitable for further functionalization. Dimethylamino analogues () are less reactive due to steric hindrance .
  • Hydrogen Bonding: The 4-oxo group in the target compound facilitates intermolecular hydrogen bonding, influencing crystal packing and solubility. This contrasts with thiazolidinone derivatives (), where sulfur participates in different non-covalent interactions .
  • Pharmacological Potential: While the target compound’s simplicity favors use as an intermediate, naphthyridine-based acetamides like goxalapladib demonstrate how structural complexity correlates with therapeutic specificity .

Biological Activity

N-(6-(Ethylamino)-4-oxo-1,4-dihydro-1,3,5-triazin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of triazine derivatives. Its chemical formula is C8H12N6OC_8H_{12}N_6O, and it features a triazine ring that contributes to its biological activity. The presence of the ethylamino group enhances its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives exhibit promising antimicrobial properties against various pathogens.

CompoundActivityReference
This compoundSignificant antibacterial activity against Gram-positive and Gram-negative bacteria
2,4,6-tri-substituted s-triazinesBroad-spectrum antimicrobial activity

The compound was tested using the broth microdilution method against a panel of bacterial strains, showing effective inhibition at low concentrations.

2. Anticancer Activity

The potential anticancer effects of this compound have been explored in vitro.

StudyCell LineIC50 (µM)Reference
Cytotoxicity assayHeLa (cervical cancer)15.2
MTT assayMCF7 (breast cancer)12.8

The structure–activity relationship (SAR) indicated that modifications to the triazine ring significantly influence cytotoxicity against cancer cell lines.

3. Anticonvulsant Activity

Another area of research focuses on the anticonvulsant properties of triazine derivatives.

CompoundModel UsedResultReference
This compoundPTZ-induced seizures in miceSignificant reduction in seizure duration

This compound demonstrated efficacy in reducing seizure activity in animal models, suggesting its potential as an anticonvulsant agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazine derivatives including this compound against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like ampicillin.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with this compound.

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